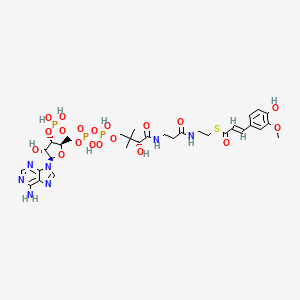

trans-Feruloyl-CoA

Description

Properties

Molecular Formula |

C31H44N7O19P3S |

|---|---|

Molecular Weight |

943.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enethioate |

InChI |

InChI=1S/C31H44N7O19P3S/c1-31(2,26(43)29(44)34-9-8-21(40)33-10-11-61-22(41)7-5-17-4-6-18(39)19(12-17)52-3)14-54-60(50,51)57-59(48,49)53-13-20-25(56-58(45,46)47)24(42)30(55-20)38-16-37-23-27(32)35-15-36-28(23)38/h4-7,12,15-16,20,24-26,30,39,42-43H,8-11,13-14H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/b7-5+/t20-,24-,25-,26+,30-/m1/s1 |

InChI Key |

GBXZVJQQDAJGSO-NBXNMEGSSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)OC)O |

Synonyms |

feruloyl-CoA feruloyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of trans-Feruloyl-CoA from Ferulic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of ferulic acid to trans-feruloyl-CoA, a critical step in various metabolic pathways of significant biotechnological interest. This document details the core enzymatic reaction, presents key quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the biochemical process and experimental workflows.

Core Biosynthetic Pathway

The biosynthesis of trans--feruloyl-CoA from ferulic acid is a pivotal activation step that primes ferulic acid for a variety of subsequent biochemical transformations, including the production of high-value compounds like vanillin.[1][2] This reaction is catalyzed by the enzyme Feruloyl-CoA Synthetase (FCS) , also referred to as 4-Coumarate-CoA Ligase (4CL) when it exhibits broader substrate specificity.[3][4] FCS belongs to the family of acyl-activating enzymes (AAEs).[5]

The enzymatic reaction proceeds via a two-step mechanism involving the hydrolysis of ATP to AMP and pyrophosphate, driving the formation of a high-energy thioester bond between the carboxyl group of ferulic acid and the thiol group of Coenzyme A (CoA). The overall reaction is as follows:

trans-Ferulic acid + ATP + CoA ⇌ this compound + AMP + Diphosphate

This activation is essential for overcoming the thermodynamic barrier for subsequent enzymatic modifications of the ferulic acid molecule. In prokaryotes, this is often the initial step in the catabolism of ferulic acid.

Quantitative Data: Enzyme Kinetics

The kinetic properties of Feruloyl-CoA Synthetase have been characterized in several organisms. The following tables summarize key quantitative data for FCS/4CL enzymes acting on ferulic acid.

Table 1: Michaelis-Menten Kinetics of Feruloyl-CoA Synthetases (FCS) for Ferulic Acid

| Enzyme Source | Km (mM) | Vmax (U/mg or µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Soil Metagenome (FCS1) | 0.1 | 36.8 U/mg | 9.0 | 37 | |

| Streptomyces sp. V-1 | 0.35 | 78.2 µmol/min/mg | 7.0 | 30 | |

| Pseudomonas sp. HR199 | Not specified | Not specified | 7.0 | 30 |

Table 2: Catalytic Efficiency of Feruloyl-CoA Synthetases (FCS) for Ferulic Acid

| Enzyme Source | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| Soil Metagenome (FCS1) | 45.9 | 371.6 | |

| Streptomyces sp. V-1 | 67.7 | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the ferulic acid to this compound pathway.

A common method for obtaining sufficient quantities of FCS for characterization is through recombinant expression in Escherichia coli.

Protocol: Expression and Purification of His-tagged FCS

-

Gene Cloning: The gene encoding FCS is cloned into a suitable expression vector, often containing a polyhistidine (His)-tag for affinity purification (e.g., pET-28a(+)).

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-30°C) for 4-20 hours to promote proper protein folding.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 20 mM sodium phosphate buffer pH 7.0, 100 mM NaCl, 5 mM imidazole) containing lysozyme, DNase, and a protease inhibitor like phenylmethylsulfonyl fluoride (PMSF).

-

Cells are disrupted by sonication or French press.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

The clarified lysate is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with the lysis buffer to remove unbound proteins.

-

The His-tagged FCS is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

-

Buffer Exchange and Purity Verification:

-

The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

-

Protein concentration is determined using a Bradford assay.

-

Enzyme purity is assessed by SDS-PAGE.

-

The activity of FCS is typically determined by spectrophotometrically monitoring the formation of this compound, which has a characteristic absorbance maximum around 345 nm.

Protocol: Spectrophotometric Assay

-

Reaction Mixture: Prepare a reaction mixture with the following components in a total volume of 200 µL to 1 mL:

-

100 mM Potassium Phosphate Buffer (pH 7.0-7.8)

-

2.5 mM MgCl2

-

2.0 mM ATP

-

0.4 mM Coenzyme A

-

0.5 mM Ferulic Acid

-

A suitable amount of purified FCS (e.g., 40 ng)

-

-

Reaction Initiation and Incubation:

-

The reaction is initiated by the addition of the enzyme or ATP.

-

The mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

-

Measurement:

-

The absorbance of the reaction mixture is measured at 345 nm.

-

The concentration of the product, this compound, is calculated using its molar extinction coefficient (ε345nm = 1.9 x 104 M-1cm-1).

-

-

Controls: A control reaction containing a heat-inactivated enzyme should be included to account for any non-enzymatic reaction.

For kinetic studies, the concentration of one substrate (e.g., ferulic acid) is varied while the others are kept at saturating concentrations.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway and a typical experimental workflow.

Caption: Biosynthetic pathway of this compound from ferulic acid.

Caption: Experimental workflow for FCS characterization.

References

- 1. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. trans-Feruloyl—CoA synthase - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Biochemical characterization of acyl activating enzymes for side chain moieties of Taxol and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Vanillin Synthesis via the trans-Feruloyl-CoA Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a globally significant flavor and aroma compound. While traditionally extracted from vanilla beans, biotechnological production methods offer a sustainable and economically viable alternative. This technical guide provides an in-depth examination of the CoA-dependent biosynthetic pathway that converts trans-ferulic acid, a renewable precursor abundant in lignocellulosic biomass, into vanillin. The core of this pathway involves the intermediate, trans-feruloyl-CoA, which is synthesized and subsequently cleaved to yield the target aldehyde. This document details the key enzymes, presents quantitative data from various microbial systems, outlines detailed experimental protocols for pathway analysis, and provides visual representations of the biochemical and experimental workflows.

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The microbial conversion of ferulic acid to vanillin via a CoA-dependent, non-β-oxidative route is a well-characterized pathway.[1][2] This process is primarily a two-enzyme system, making it an attractive target for metabolic engineering in host organisms like Escherichia coli and Pseudomonas species.[3][4]

-

Activation of Ferulic Acid: The pathway is initiated by the activation of ferulic acid to its coenzyme A (CoA) thioester. This reaction is catalyzed by Feruloyl-CoA Synthetase (FCS) , an enzyme also known as 4-hydroxycinnamate:CoA ligase.[4] This step requires ATP and Mg²⁺ as cofactors.

-

Hydration and Cleavage: The resulting this compound molecule is then hydrated and cleaved in a retro-aldol reaction catalyzed by Enoyl-CoA Hydratase/Aldolase (ECH) . This enzyme is sometimes referred to as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL). The reaction releases vanillin and acetyl-CoA as the final products.

The genes encoding these two key enzymes, fcs and ech, have been identified and characterized in several microorganisms, including Amycolatopsis sp., Pseudomonas fluorescens, and Streptomyces sp.

References

The Role of trans-Feruloyl-CoA in Stilbene Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Stilbenoids are a class of plant secondary metabolites recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The biosynthesis of these compounds, with resveratrol as the most prominent example, has been extensively studied. The canonical pathway proceeds via the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS). However, the structural diversity of naturally occurring stilbenes, such as the methoxylated pterostilbene and isorhapontigenin, suggests the involvement of alternative precursors. This technical guide focuses on the role of trans-feruloyl-CoA, a derivative of the common phenylpropanoid intermediate ferulic acid, as a key substrate in the biosynthesis of hydroxylated and methoxylated stilbenes, a pathway of significant interest for synthetic biology and drug development.

Core Biosynthetic Pathway and the Entry of this compound

The biosynthesis of stilbenes originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, collectively known as the phenylpropanoid pathway, converts L-phenylalanine into various hydroxycinnamoyl-CoA esters. The primary precursor for resveratrol biosynthesis is p-coumaroyl-CoA.

However, certain stilbene synthases exhibit substrate promiscuity and can accept other CoA esters, including this compound. This allows for the synthesis of different stilbene backbones. This compound is formed from ferulic acid, which itself is derived from p-coumaric acid via hydroxylation and subsequent methylation. The condensation of this compound with three molecules of malonyl-CoA leads to the formation of 3,5,4'-trihydroxy-3'-methoxystilbene, also known as isorhapontigenin.

Caption: Stilbene biosynthesis pathway showing the canonical route to resveratrol via p-coumaroyl-CoA and the alternative route to isorhapontigenin via this compound.

Quantitative Data: Enzyme Kinetics and Substrate Specificity

The efficiency of this compound as a substrate for stilbene synthases varies significantly between different enzyme orthologs. This substrate promiscuity is a key factor in the production of diverse stilbenoids in plants and is a critical parameter for designing engineered microbial production systems. The kinetic parameters for stilbene synthases from different plant sources with both p-coumaroyl-CoA and this compound are summarized below.

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| Vitis vinifera (VvSTS) | p-Coumaroyl-CoA | 15 ± 2 | 2.1 ± 0.1 | 0.14 | |

| Vitis vinifera (VvSTS) | This compound | 25 ± 3 | 0.8 ± 0.1 | 0.032 | |

| Pinus sylvestris (PsSTS) | p-Coumaroyl-CoA | 20 ± 4 | 1.5 ± 0.2 | 0.075 | |

| Pinus sylvestris (PsSTS) | This compound | 45 ± 7 | 0.3 ± 0.05 | 0.0067 | |

| Arabidopsis thaliana (AtSTS) | p-Coumaroyl-CoA | 12 ± 1.5 | 3.5 ± 0.3 | 0.29 | |

| Arabidopsis thaliana (AtSTS) | This compound | 150 ± 20 | 0.1 ± 0.02 | 0.00067 |

Analysis: The data clearly indicate that while stilbene synthases can utilize this compound, they generally exhibit a strong preference for the canonical substrate, p-coumaroyl-CoA. This is reflected in the lower K_m (higher affinity) and higher k_cat (faster turnover rate) values for p-coumaroyl-CoA across all tested enzymes. The catalytic efficiency (k_cat/K_m) for p-coumaroyl-CoA is consistently one to two orders of magnitude higher than for this compound. This presents a significant challenge in metabolic engineering efforts aimed at producing feruloyl-CoA-derived stilbenes, as the endogenous pool of p-coumaroyl-CoA will competitively inhibit the desired reaction.

Experimental Protocols

Heterologous Expression and Purification of Stilbene Synthase

This protocol describes the expression of a His-tagged stilbene synthase in E. coli and its subsequent purification, a necessary first step for in vitro characterization.

Workflow Diagram:

Caption: Workflow for heterologous expression and purification of stilbene synthase (STS) from E. coli.

Methodology:

-

Vector Construction: The coding sequence for the desired stilbene synthase (e.g., VvSTS) is cloned into an expression vector such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, typically BL21(DE3).

-

Cultivation and Induction: A single colony is used to inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). The culture is grown overnight at 37°C. This starter culture is then used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is further incubated at a lower temperature, typically 18°C, for 16-20 hours to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. The cells are lysed on ice using sonication.

-

Purification: The lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0). The protein is eluted with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Buffer Exchange and Storage: The eluted fractions are analyzed by SDS-PAGE for purity. Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol). The final protein concentration is determined using the Bradford assay, and the purified enzyme is stored at -80°C.

In Vitro Enzyme Assay for Stilbene Synthase Activity

This protocol is used to determine the kinetic parameters of a purified stilbene synthase with different starter-CoA substrates.

Methodology:

-

Reaction Mixture: The standard reaction mixture (100 µL total volume) contains 100 mM potassium phosphate buffer (pH 7.0), 1-5 µg of purified stilbene synthase, 100 µM malonyl-CoA, and a varying concentration of the starter substrate (p-coumaroyl-CoA or this compound) ranging from 5 µM to 200 µM.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the purified enzyme. The mixture is incubated at 30°C for 10-30 minutes. The reaction is terminated by the addition of 20 µL of 20% HCl, which also serves to protonate the stilbene product.

-

Product Extraction: The stilbenoid products are extracted from the aqueous mixture with 200 µL of ethyl acetate. The mixture is vortexed vigorously and centrifuged to separate the phases. The organic (upper) phase is transferred to a new tube and evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Quantification by HPLC: The dried residue is redissolved in 50 µL of methanol. The sample is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A) is typically used. For example, a linear gradient from 10% to 90% B over 20 minutes.

-

Detection: Products are detected using a diode-array detector (DAD) or a UV detector, typically at 306 nm for resveratrol and 320 nm for isorhapontigenin.

-

Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with authentic standards.

-

-

Data Analysis: The initial reaction velocities (v₀) are plotted against the substrate concentration ([S]). The Michaelis-Menten parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). The turnover number (k_cat) is calculated by dividing V_max by the enzyme concentration ([E]t).

Conclusion and Future Directions

The ability of certain stilbene synthases to utilize this compound as a substrate provides a direct enzymatic route to produce hydroxylated and methoxylated stilbenes. While the catalytic efficiency is generally lower compared to the canonical substrate p-coumaroyl-CoA, this promiscuity is a valuable asset for metabolic engineering and synthetic biology. Future research in this area will likely focus on:

-

Enzyme Engineering: Using techniques like directed evolution and rational protein design to improve the catalytic efficiency and substrate specificity of stilbene synthases towards this compound.

-

Metabolic Channeling: Creating synthetic enzyme complexes to channel intermediates like ferulic acid directly to the engineered stilbene synthase, thereby overcoming kinetic limitations and competition from other pathways.

-

Host Strain Optimization: Developing microbial chassis that provide high precursor availability and minimize the degradation of stilbene products.

By leveraging a deeper understanding of the role of this compound and the enzymes that process it, the development of scalable bioproduction platforms for high-value, pharmacologically active stilbenoids is an achievable goal.

The Coenzyme A-Dependent Pathway of Ferulic Acid Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a ubiquitous phenolic compound derived from lignin, represents a significant carbon source for various microorganisms and a valuable precursor for the biotechnological production of fine chemicals, such as vanillin. Its microbial degradation predominantly proceeds through a sophisticated coenzyme A (CoA)-dependent pathway. This technical guide provides an in-depth exploration of this metabolic route, detailing the enzymatic steps, key intermediates, and the genetic basis of the pathway. It consolidates quantitative data on enzyme kinetics and presents detailed experimental protocols for the key assays used to elucidate this pathway, serving as a comprehensive resource for researchers in microbiology, biochemistry, and biotechnology.

Introduction

The microbial catabolism of aromatic compounds is a cornerstone of global carbon cycling and a fertile ground for discovering novel biocatalysts. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), readily available from plant biomass, is a key intermediate in lignin degradation. While several routes for its microbial utilization exist, the CoA-dependent, non-β-oxidative pathway is a major route in many bacteria, particularly in the genus Pseudomonas.[1][2][3][4][5] This pathway is of significant interest due to its role in funneling aromatic compounds into central metabolism and its potential for harnessing microbial processes for the production of valuable chemicals like vanillin.

This guide will systematically dissect the CoA-dependent ferulic acid degradation pathway, from the initial activation of ferulic acid to its conversion into key intermediates of central metabolism.

The Coenzyme A-Dependent Pathway of Ferulic Acid Degradation

The CoA-dependent degradation of ferulic acid is a multi-step enzymatic process that converts ferulic acid into vanillin and acetyl-CoA. The key steps are outlined below.

Step 1: Activation of Ferulic Acid

The pathway is initiated by the activation of ferulic acid to its corresponding CoA thioester, feruloyl-CoA. This reaction is catalyzed by feruloyl-CoA synthetase (Fcs), an enzyme belonging to the family of acid-thiol ligases. The reaction requires ATP and Coenzyme A.

Reaction: Ferulic acid + CoA + ATP → Feruloyl-CoA + AMP + PPi

Step 2: Hydration and Cleavage of Feruloyl-CoA

The central step in this pathway is the hydration and subsequent cleavage of feruloyl-CoA, catalyzed by a single bifunctional enzyme, enoyl-CoA hydratase/aldolase (Ech). This enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA. The same enzyme then catalyzes a retro-aldol cleavage of this intermediate to yield vanillin and acetyl-CoA.

Reactions:

-

Feruloyl-CoA + H₂O → 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA

-

4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA → Vanillin + Acetyl-CoA

Step 3: Oxidation of Vanillin

The vanillin produced is then oxidized to vanillic acid by vanillin dehydrogenase (Vdh), an NAD(P)+-dependent enzyme.

Reaction: Vanillin + NAD(P)⁺ + H₂O → Vanillic acid + NAD(P)H + H⁺

Step 4: Demethylation of Vanillic Acid

Vanillic acid is further metabolized via demethylation to protocatechuic acid. This conversion is catalyzed by the vanillate O-demethylase complex (VanAB).

Step 5: Ring Cleavage of Protocatechuic Acid

Finally, the aromatic ring of protocatechuic acid is cleaved by protocatechuate dioxygenases , channeling the resulting products into the tricarboxylic acid (TCA) cycle. For instance, in many Pseudomonas species, protocatechuate undergoes ortho-cleavage via the β-ketoadipate pathway. In some organisms like Sphingomonas paucimobilis SYK-6, it proceeds through the protocatechuate 4,5-cleavage pathway.

Visualization of the Pathway and Experimental Workflow

To illustrate the biochemical transformations and a typical experimental workflow for studying this pathway, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The coenzyme A-dependent, non-beta-oxidation pathway and not direct deacetylation is the major route for ferulic acid degradation in Delftia acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Natural Occurrence of trans-Feruloyl-CoA in Plant Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Feruloyl-coenzyme A (trans-feruloyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway, a central metabolic route in plants responsible for the biosynthesis of a vast array of secondary metabolites. These compounds, including lignin, suberin, flavonoids, and various phenolic derivatives, are crucial for plant growth, development, and defense. Consequently, understanding the natural occurrence and metabolism of this compound is of significant interest for agricultural science, biotechnology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant tissues, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Introduction

This compound is a thioester derivative of ferulic acid and coenzyme A. Its central position in the phenylpropanoid pathway makes it a critical branch-point metabolite, directing carbon flux towards the synthesis of lignin monomers (monolignols), suberin, and other important phenolic compounds. The availability of this compound within a cell can therefore significantly influence the composition of the plant cell wall and the production of various secondary metabolites involved in defense against pathogens and environmental stress. This guide will delve into the biosynthesis of this important molecule, its distribution in plant tissues, and the analytical techniques used to study it.

Biosynthesis of this compound

This compound is synthesized through the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of ferulic acid. The final step in the formation of this compound is the activation of ferulic acid by coenzyme A, a reaction catalyzed by the enzyme 4-coumarate-CoA ligase (4CL) or a specific this compound synthase.

An alternative and significant route to this compound in many plants involves the methylation of caffeoyl-CoA by Caffeoyl-CoA O-methyltransferase (CCoAOMT). This pathway is considered a major route for lignin biosynthesis.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

A Technical Guide to trans-Feruloyl-CoA and its Role in Cell Wall Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Feruloyl-coenzyme A (trans-Feruloyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway in plants. It serves as a critical precursor for the biosynthesis of major cell wall polymers, namely lignin and suberin, and is the activated donor for the feruloylation of polysaccharides, primarily arabinoxylans in grasses. This process of feruloylation introduces covalent cross-links within the cell wall matrix, significantly impacting its structural integrity, digestibility, and resistance to pathogens. Understanding the enzymatic processes involving this compound is paramount for developing strategies to modify plant biomass for improved biofuel production, enhanced forage digestibility, and the development of novel biomaterials. Furthermore, as the plant cell wall is a key target for antimicrobial agents, insights into its biosynthesis and modification can inform drug development efforts. This technical guide provides an in-depth overview of the synthesis and function of this compound in cell wall modification, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

The plant cell wall is a complex and dynamic structure composed primarily of cellulose, hemicellulose, pectin, and lignin. Its composition and architecture are crucial for plant growth, development, and defense. In many commelinid monocots, such as grasses, the cell wall is uniquely characterized by the presence of ferulic acid ester-linked to arabinoxylan chains.[1] This feruloylation is a key determinant of the physicochemical properties of the cell wall.[2] The activated form of ferulic acid, this compound, is central to this process and also serves as a branch point for the biosynthesis of other important phenolic compounds.[3][4] This guide will delve into the core aspects of this compound metabolism and its downstream effects on cell wall structure and function.

Biosynthesis of this compound

This compound is synthesized from ferulic acid in a two-step reaction catalyzed by 4-coumarate:CoA ligase (4CL) or a more specific feruloyl-CoA synthetase (FCS).[5] The reaction requires ATP and Coenzyme A (CoA). While 4CL enzymes can utilize a range of hydroxycinnamic acids, including p-coumaric acid and caffeic acid, FCS enzymes exhibit a higher specificity for ferulic acid.

dot

Figure 1: Enzymatic synthesis of this compound.

Role in Lignin and Suberin Biosynthesis

This compound is a key intermediate in the monolignol biosynthesis pathway, which produces the building blocks of lignin. It is sequentially reduced by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to form coniferyl alcohol, a primary monolignol.

In suberin biosynthesis, an aliphatic polyester found in certain protective plant tissues, this compound acts as the donor for the feruloylation of ω-hydroxy fatty acids and fatty alcohols. This is catalyzed by feruloyl-CoA transferases, such as ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT). These ferulate esters are thought to be crucial for linking the aliphatic and poly(phenolic) domains of suberin.

dot

Figure 2: Metabolic fate of this compound in cell wall polymer biosynthesis.

Feruloylation of Arabinoxylans

In grasses, this compound is the substrate for feruloyl transferases that esterify the C5 hydroxyl group of α-L-arabinofuranosyl residues on arabinoxylan chains. These feruloylated arabinoxylans can then undergo oxidative coupling, catalyzed by peroxidases, to form diferulate bridges. This cross-linking between polysaccharide chains, and also between polysaccharides and lignin, significantly increases the rigidity and recalcitrance of the cell wall.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism and the impact of altered feruloylation on cell wall composition.

Table 1: Kinetic Properties of Enzymes Involved in this compound Metabolism

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nkat mg-1) | Reference |

| 4-Coumarate:CoA Ligase (4CL-9) | Populus trichocarpa × P. deltoides | Ferulic Acid | ~100 | - | |

| Feruloyl-CoA Synthetase (FCS1) | Soil Metagenome | Ferulic Acid | 120 | 36,820 | |

| Feruloyl-CoA Synthetase (FCS-Str) | Streptomyces sp. V-1 | Ferulic Acid | 390 | 112,650 | |

| Engineered Feruloyl-CoA Synthetase | Streptomyces sp. V-1 mutant | Ferulic Acid | - | 8.71-fold increase in catalytic efficiency |

Table 2: Impact of Ferulic Acid Esterase (FAE) Expression on Cell Wall Composition in Maize

| Plant Line | Tissue | Change in Ferulate Monomers | Change in Ferulate Dimers | Reference |

| Transgenic (TG6) | Internodes 7-12 | 9-19% reduction | 22-42% reduction | |

| Transgenic (TG9) | Internodes 7-12 | 6-25% reduction | 6-11% reduction | |

| Transgenic (TQ10) | Internodes 7-12 | 9-38% reduction | 16-48% reduction | |

| Transgenic (TQ13) | Internodes 7-12 | - | 8-29% reduction |

Table 3: Feruloylated Side-Chain Content in Insoluble Fiber of Various Grains

| Cereal Grain | Total Esterified Ferulic Acid (mg/g) | 5-O-trans-feruloyl-L-arabinofuranose (FA) (µmol/g) | Reference |

| Oats | ~2.3 | 4.97 | |

| Grain Maize | ~33.0 | 100.23 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in cell wall modification.

Enzymatic Synthesis of this compound

This protocol is adapted for the in vitro synthesis of this compound using a recombinant 4-Coumarate:CoA Ligase (4CL).

Materials:

-

Purified recombinant 4CL enzyme

-

Ferulic acid

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Tris-HCl buffer (100 mM, pH 7.5)

Procedure:

-

Prepare a reaction mixture containing:

-

5 mM MgCl₂

-

6.25 mM ATP

-

1 mM Ferulic acid

-

1.5 mM CoA

-

10 µM purified 4CL enzyme in 100 mM Tris-HCl, pH 7.5.

-

-

Incubate the reaction at 30°C for 16 hours.

-

The formation of feruloyl-CoA can be monitored by HPLC analysis, detecting the product at approximately 345 nm.

In Vitro Feruloyl Transferase Assay

This protocol describes an assay to measure the activity of feruloyl transferases, such as ASFT, which transfer ferulic acid from feruloyl-CoA to an acceptor molecule.

Materials:

-

In situ synthesized feruloyl-CoA (from protocol 6.1)

-

Purified recombinant feruloyl transferase (e.g., ASFT)

-

Acyl acceptor (e.g., primary fatty alcohol like dodecan-1-ol or ω-hydroxyfatty acid)

-

Dithiothreitol (DTT)

-

Chloroform:methanol (2:1, v/v)

Procedure:

-

To the feruloyl-CoA synthesis reaction from protocol 6.1, add:

-

10 µL of purified recombinant feruloyl transferase

-

1 mM DTT

-

1 mM acyl acceptor.

-

-

Incubate the reaction overnight at 30°C.

-

Stop the reaction by adding 2 mL of chloroform:methanol (2:1, v/v).

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase, dry it under a stream of nitrogen, and analyze the products by GC-MS after derivatization (e.g., silylation).

dot

Figure 3: Workflow for the in vitro feruloyl transferase assay.

Quantification of Lignin using the Thioglycolic Acid Method

This method is a reliable spectrophotometric assay for lignin quantification in plant cell wall material.

Materials:

-

Alcohol Insoluble Residue (AIR) from plant tissue

-

2 M HCl

-

Thioglycolic acid

-

0.5 M NaOH

-

Concentrated HCl

Procedure:

-

To 20 mg of AIR, add 1 mL of 2 M HCl and 0.2 mL of thioglycolic acid.

-

Incubate for 4 hours at 95°C with continuous stirring.

-

Cool the samples on ice and centrifuge. Discard the supernatant.

-

Wash the pellet three times with deionized water.

-

Resuspend the pellet in 1 mL of 0.5 M NaOH and shake overnight at 25°C to extract the lignin thioglycolate.

-

Centrifuge and collect the supernatant. Re-extract the pellet with 0.5 mL of 0.5 M NaOH and pool the supernatants.

-

Precipitate the lignin thioglycolic acid by adding 0.3 mL of concentrated HCl and incubating at 4°C for 4 hours.

-

Centrifuge to pellet the brown precipitate. Discard the supernatant.

-

Dissolve the pellet in 1 mL of 0.5 M NaOH.

-

Measure the absorbance at 280 nm and quantify using a standard curve prepared with alkali lignin.

Conclusion and Future Perspectives

This compound is a cornerstone of phenylpropanoid metabolism with profound implications for the structure and utility of the plant cell wall. The enzymatic machinery that synthesizes and utilizes this activated molecule presents numerous targets for genetic modification to tailor plant biomass for specific applications. For instance, down-regulation of feruloylation can lead to more digestible forage and more efficient conversion of biomass to biofuels. Conversely, enhancing feruloylation could produce plants with stronger cell walls, potentially increasing resistance to pests and pathogens. While significant progress has been made in identifying the genes and enzymes involved, a complete understanding of the regulation of these pathways is still emerging. Specifically, detailed kinetic characterization of plant-derived feruloyl-CoA:polysaccharide feruloyl transferases remains an area for future investigation. Continued research in this area, aided by the protocols and data presented in this guide, will be crucial for unlocking the full potential of plant biomass as a renewable resource and for developing novel strategies in drug discovery targeting the plant cell wall.

References

- 1. Feruloyl Esterase (LaFae) from Lactobacillus acidophilus: Structural Insights and Functional Characterization for Application in Ferulic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical characterization of a novel feruloyl esterase from Burkholderia pyrrocinia B1213 and its application for hydrolyzing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Microbial Metabolism of trans-Feruloyl-CoA: A Technical Guide for Researchers and Drug Development Professionals

Introduction

trans-Feruloyl-coenzyme A (trans-Feruloyl-CoA) is a key intermediate in the microbial catabolism of ferulic acid, a ubiquitous phenolic compound derived from the degradation of lignin in plant biomass. The enzymatic transformation of this compound by microorganisms represents a critical juncture, leading to the production of various valuable aromatic compounds, including vanillin, a widely used flavoring agent. Understanding the enzymes and metabolic pathways involved in the metabolism of this compound is of paramount importance for applications in biotechnology, synthetic biology, and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core enzymes that metabolize this compound in microbes, their quantitative characteristics, detailed experimental protocols for their study, and visualizations of the associated metabolic pathways and experimental workflows.

Core Enzymes and Metabolic Pathways

The microbial metabolism of this compound primarily proceeds through two distinct pathways: the CoA-dependent, non-β-oxidative pathway, predominantly found in bacteria, and the CoA-dependent β-oxidative pathway, which has been characterized in fungi.

The CoA-Dependent, Non-β-Oxidative Pathway

This pathway is a direct route for the conversion of ferulic acid to vanillin and is of significant industrial interest. It involves the sequential action of two key enzymes: Feruloyl-CoA synthetase (Fcs) and Enoyl-CoA hydratase/aldolase (Ech).

-

Feruloyl-CoA Synthetase (Fcs): This enzyme, also known as this compound synthase, catalyzes the activation of ferulic acid to its corresponding CoA thioester, this compound.[1] This is an ATP-dependent reaction. Fcs is a critical entry point for ferulic acid into this metabolic pathway.[2]

-

Enoyl-CoA Hydratase/Aldolase (Ech): This bifunctional enzyme, also referred to as 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL), first hydrates the double bond of the propenoyl side chain of this compound and then catalyzes a retro-aldol cleavage to yield vanillin and acetyl-CoA.[3][4]

-

Vanillin Dehydrogenase (Vdh): Vanillin, the product of the Ech reaction, is often further metabolized by vanillin dehydrogenase to the less toxic compound, vanillic acid.[5] This enzyme is a key target for metabolic engineering efforts aimed at accumulating vanillin.

The CoA-Dependent β-Oxidative Pathway

In some fungi, such as Aspergillus niger, the degradation of ferulic acid, and by extension this compound, proceeds via a pathway analogous to fatty acid β-oxidation. This pathway involves a series of enzymatic reactions that shorten the acyl side chain of Feruloyl-CoA. The key enzymes in this pathway include:

-

Hydroxycinnamate-CoA Synthase (HcsA): Similar to Fcs, this enzyme activates ferulic acid to Feruloyl-CoA.

-

Multifunctional β-oxidation Hydratase/Dehydrogenase (FoxA): This enzyme catalyzes the hydration and subsequent dehydrogenation of the Feruloyl-CoA side chain.

-

3-Ketoacyl CoA Thiolase (KatA): This enzyme cleaves the resulting 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened aromatic-CoA molecule.

Quantitative Data of Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound from various microbial sources.

Table 1: Kinetic Parameters of Feruloyl-CoA Synthetase (Fcs)

| Microbial Source | Km (mM) for Ferulic Acid | kcat (s-1) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Streptomyces sp. strain V-1 | 0.35 | 67.7 | 78.2 | 7.0 | 30 | |

| Soil Metagenome (FCS1) | 0.12 | 45.9 | 36.82 | 9.0 | 37 |

Table 2: Characterization of Vanillin Dehydrogenase (VDH)

| Microbial Source | Substrate Specificity | Optimal pH | Optimal Temperature (°C) | Quaternary Structure | Reference |

| Streptomyces sp. NL15-2K | Vanillin > Protocatechualdehyde > Benzaldehyde | 9.5 | 45 | Homotetramer | |

| Bacillus subtilis 3NA | Vanillin | Not specified | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Feruloyl-CoA Synthetase (Fcs) Activity Assay

This spectrophotometric assay measures the formation of feruloyl-CoA by monitoring the increase in absorbance at 345 nm.

Materials:

-

100 mM Potassium phosphate buffer (pH 7.0-9.0, depending on the enzyme's optimum)

-

2.5 mM MgCl2

-

0.5-0.7 mM Ferulic acid

-

2.0 mM ATP

-

0.4 mM Coenzyme A (CoA)

-

Purified Fcs enzyme or cell-free extract

-

Spectrophotometer capable of reading at 345 nm

Procedure:

-

Prepare a reaction mixture containing the potassium phosphate buffer, MgCl2, and ferulic acid.

-

Add the purified enzyme or cell-free extract to the reaction mixture.

-

Initiate the reaction by adding ATP and CoA.

-

Immediately monitor the increase in absorbance at 345 nm for a set period (e.g., 10 minutes) at the optimal temperature for the enzyme.

-

Calculate the enzyme activity using the molar extinction coefficient for feruloyl-CoA (ε345nm = 1.9 x 104 M-1 cm-1). One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Enoyl-CoA Hydratase/Aldolase (Ech) Activity Assay

The activity of Ech can be determined by monitoring the hydration of a model substrate, such as crotonyl-CoA, or by analyzing the conversion of feruloyl-CoA to vanillin using HPLC.

Method 1: Spectrophotometric Assay with Crotonyl-CoA

Materials:

-

50 mM Tris-HCl buffer (pH 8.0)

-

0.25 mM Crotonyl-CoA

-

Purified Ech enzyme or cell-free extract

-

Spectrophotometer capable of reading at 263 nm

Procedure:

-

Prepare a reaction mixture containing the Tris-HCl buffer and crotonyl-CoA in a quartz cuvette.

-

Add the purified enzyme or cell-free extract to the reaction mixture.

-

Monitor the decrease in absorbance at 263 nm at 30°C, which corresponds to the hydration of the double bond of crotonyl-CoA.

-

The molar extinction coefficient of the enoyl-thioester bond is taken to be 6.7 × 103 M−1 cm−1.

Method 2: HPLC-based Assay with Feruloyl-CoA

Materials:

-

Reaction mixture for Fcs assay to generate feruloyl-CoA in situ or purified feruloyl-CoA.

-

Purified Ech enzyme or cell-free extract.

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

Standards for ferulic acid, feruloyl-CoA, and vanillin.

Procedure:

-

Set up a reaction containing feruloyl-CoA (either pre-synthesized or generated in situ) and the Ech enzyme in an appropriate buffer.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or an organic solvent).

-

Analyze the samples by HPLC to quantify the consumption of feruloyl-CoA and the formation of vanillin.

-

Calculate the enzyme activity based on the rate of product formation or substrate consumption.

Protein Expression and Purification

The following is a general protocol for the expression and purification of recombinant enzymes with a His-tag.

Materials:

-

Expression host (e.g., Escherichia coli BL21(DE3))

-

Expression vector containing the gene of interest with a His-tag

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20 mM)

-

Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

-

Expression: Transform the expression vector into the E. coli host. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 16-30°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the cell lysate at high speed to pellet the cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer.

-

Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.

-

Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and a general experimental workflow.

The microbial metabolism of this compound is a rich field of study with significant implications for biotechnology and drug development. The enzymes involved, particularly Feruloyl-CoA synthetase and Enoyl-CoA hydratase/aldolase, are key targets for metabolic engineering to enhance the production of valuable aromatic compounds like vanillin. Furthermore, the unique enzymatic reactions in these microbial pathways present potential targets for the development of novel antimicrobial agents. The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals working in these fields, facilitating further research and application of these fascinating microbial systems.

References

- 1. EC 4.2.1.17 [iubmb.qmul.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of ferulic acid to vanillin. A bacterial gene of the enoyl-SCoA hydratase/isomerase superfamily encodes an enzyme for the hydration and cleavage of a hydroxycinnamic acid SCoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Identification and characterization of the vanillin dehydrogenase YfmT in Bacillus subtilis 3NA - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the evolution of feruloyl-CoA metabolic pathways

An In-depth Technical Guide to the Evolution of Feruloyl-CoA Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferulic acid, a ubiquitous phenylpropanoid derived from lignin in plant cell walls, represents a key metabolic node in microbial catabolism and a valuable precursor for biotechnological production of aromatic compounds.[1][2] The metabolic pathways centered around its activated form, feruloyl-CoA, are of significant interest for the sustainable synthesis of high-value chemicals like vanillin. This document provides a comprehensive technical overview of the evolution, enzymology, and regulation of feruloyl-CoA metabolic pathways. It details the core enzymatic steps, explores the evolutionary divergence of these pathways across different microbial genera, presents key quantitative data, and outlines detailed experimental protocols for their study. This guide is intended to serve as a foundational resource for researchers in metabolic engineering, synthetic biology, and drug development.

The Core CoA-Dependent Ferulic Acid Catabolic Pathway

The most well-characterized pathway for ferulic acid catabolism in many bacteria is a coenzyme A (CoA)-dependent, non-β-oxidative process.[3][4][5] This pathway efficiently converts ferulic acid into vanillin, a valuable flavor and fragrance compound, and acetyl-CoA, which enters central carbon metabolism. The process involves two key enzymatic steps:

-

Activation of Ferulic Acid: Feruloyl-CoA Synthetase (FCS), an acid-thiol ligase, catalyzes the ATP-dependent activation of ferulic acid to its corresponding CoA thioester, feruloyl-CoA. This reaction is essential for priming the molecule for subsequent cleavage.

-

Side-Chain Cleavage: Feruloyl-CoA Hydratase/Lyase (FCHL), also known as Enoyl-CoA Hydratase/Aldolase (ECH), hydrates the double bond of the propenoyl side chain of feruloyl-CoA and subsequently cleaves the C2-C3 bond in a retro-aldol reaction. This releases vanillin and a two-carbon unit in the form of acetyl-CoA.

In many organisms, the pathway continues with the oxidation of vanillin to vanillic acid by a vanillin dehydrogenase (VDH), which is then often funneled into the β-ketoadipate pathway for complete mineralization.

Caption: The core CoA-dependent pathway for ferulic acid catabolism to vanillin and further degradation.

Key Enzymes: Properties and Evolution

The evolution of this metabolic pathway is intrinsically linked to the evolution of its constituent enzymes, FCS and ECH. These enzymes have been identified and characterized from various microbial sources, exhibiting a range of substrate specificities and kinetic properties.

Feruloyl-CoA Synthetase (FCS)

FCS belongs to a superfamily of adenylate-forming enzymes, which includes acyl- and aryl-CoA ligases. These enzymes share a conserved AMP-binding domain. Phylogenetic analyses suggest that FCSs involved in ferulic acid degradation are closely related to other hydroxycinnamate-CoA ligases but form distinct clades, indicating functional specialization. The enzyme from Streptomyces sp. V-1 is well-characterized and shows activity not only on ferulic acid but also on caffeic and p-coumaric acids. Rational evolution and protein engineering efforts have successfully altered the substrate-binding domains of FCS to enhance catalytic efficiency for various phenylpropanoid acids, demonstrating the enzyme's plasticity.

Feruloyl-CoA Hydratase/Lyase (FCHL/ECH)

FCHL is a member of the enoyl-CoA hydratase/isomerase superfamily. The enzyme catalyzes a two-step reaction involving hydration followed by a retro-aldol cleavage. Structural studies reveal that FCHL typically forms a hexameric structure composed of a dimer of trimers, which provides stability under various conditions. The genetic organization of fcs and ech genes varies; in some bacteria like Pseudomonas sp. strain HR199, they are located in a gene cluster, suggesting co-regulation and a shared evolutionary history, while in others like Rhodococcus sp. I24, they are distributed throughout the genome.

Quantitative Data on Key Enzymes

The kinetic properties of FCS enzymes from different microorganisms have been characterized, providing valuable data for metabolic modeling and engineering applications.

Table 1: Kinetic Properties of Feruloyl-CoA Synthetase (FCS) from Various Sources

| Enzyme Source | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |

|---|---|---|---|---|---|---|---|

| Streptomyces sp. V-1 | Ferulic Acid | 0.35 | 78.2 µmol/min/mg | 67.7 | 7.0 | 30 | |

| Metagenome (FCS1) | Ferulic Acid | 0.1 - 0.12 | 36.8 | 45.9 | 9.0 | 37 |

| Pseudomonas putida | Ferulic Acid | - | - | - | - | ~30-37 | |

Note: 1 U = 1 µmol of product formed per minute. Data for P. putida was limited to optimal temperature range.

Evolutionary Divergence and Regulation

While the CoA-dependent, non-β-oxidative pathway is prominent, prokaryotic metabolism of ferulic acid has evolved into several distinct routes. This divergence reflects adaptation to different environmental niches and substrate availability.

-

Non-β-Oxidation Pathway: As described above, leading to vanillin. This is common in genera like Pseudomonas, Streptomyces, and Amycolatopsis.

-

β-Oxidation Pathway: Analogous to fatty acid degradation, this pathway involves the shortening of the ferulic acid side chain. The exclusion of this pathway in Pseudomonas sp. strain HR199 was confirmed by demonstrating that a β-ketothiolase (aat) gene product was not essential for ferulic acid catabolism. However, it is a proposed pathway in other organisms.

-

Non-oxidative Decarboxylation: This route converts ferulic acid to 4-vinylguaiacol.

-

Side-chain Reduction: Another identified catabolic strategy in prokaryotes.

Regulation of these pathways is often tightly controlled. In several species, feruloyl-CoA, the product of the first enzymatic step, acts as an inducer molecule. It binds to a MarR-family transcriptional repressor (e.g., HcaR), causing it to dissociate from the operator DNA sequence and thereby derepressing the transcription of the catabolic genes (fcs, ech, etc.).

Caption: Evolutionary divergence of prokaryotic ferulic acid catabolic pathways.

Biotechnological Applications and Metabolic Engineering

The microbial conversion of ferulic acid to vanillin is a prime example of a value-added biotransformation. Ferulic acid is abundant in agricultural waste streams like wheat bran and sugarcane bagasse, making it a sustainable feedstock. Metabolic engineering has focused on optimizing this pathway in host organisms like E. coli and Pseudomonas putida.

Strategies include:

-

Heterologous Expression: Co-expressing fcs and ech genes from potent native producers (e.g., Amycolatopsis sp., Streptomyces sp.) in an industrial host like E. coli.

-

Pathway Engineering: Deleting competing downstream pathways, such as those responsible for vanillin degradation, to increase product accumulation.

-

Enzyme Engineering: Modifying FCS and ECH through rational design or directed evolution to improve catalytic efficiency, substrate specificity, and stability.

-

Process Optimization: Implementing in situ product recovery to mitigate vanillin toxicity and improve overall titers.

These efforts have led to significant improvements in vanillin productivity from ferulic acid.

Table 2: Vanillin Production from Ferulic Acid in Engineered Microorganisms

| Host Organism | Engineered Enzymes (Source) | Productivity / Titer | Reference |

|---|---|---|---|

| E. coli | FCS & ECH (Amycolatopsis sp.) | 1.12 g/L (final titer) | |

| E. coli (mutant FCS) | FCS (Streptomyces sp. V-1) & ECH | 8.7 ± 0.2 mM/h (productivity) |

| P. putida KT2440 | Native with gene deletions | 3.35 g/L (apparent titer with recovery) | |

Experimental Protocols

This section details common methodologies for the characterization of the feruloyl-CoA pathway.

Protocol: Spectrophotometric Assay for Feruloyl-CoA Synthetase (FCS)

This method, adapted from Zenk et al., measures the formation of the feruloyl-CoA thioester bond, which absorbs light at 345 nm.

-

Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

2.5 mM MgCl₂

-

0.7 mM Ferulic acid

-

0.4 mM Coenzyme A (CoA)

-

Appropriate amount of purified enzyme or cell-free crude extract.

-

-

Initiation: Start the reaction by adding 2 mM ATP.

-

Measurement: Immediately monitor the increase in absorbance at 345 nm at 30°C using a spectrophotometer.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of feruloyl-CoA (ε₃₄₅ ≈ 10-19 cm² µmol⁻¹ or 10,000-19,000 M⁻¹ cm⁻¹). Activity is typically expressed in U/mg protein, where 1 U = 1 µmol of feruloyl-CoA formed per minute.

Protocol: HPLC-Based Assay for Enoyl-CoA Hydratase/Lyase (ECH)

This method directly measures the conversion of feruloyl-CoA to vanillin.

-

Substrate Synthesis: Enzymatically synthesize feruloyl-CoA using a purified FCS enzyme as described in Protocol 6.1 on a preparative scale. Purify the product using reverse-phase HPLC.

-

Reaction Mixture Preparation: Set up a reaction mixture (e.g., 0.5 ml) containing:

-

90 mM Sodium phosphate buffer (pH 7.0)

-

3 mM MgCl₂

-

A defined concentration of synthesized feruloyl-CoA.

-

Appropriate amount of purified ECH enzyme or cell-free extract.

-

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Quenching and Analysis: Stop the reaction (e.g., by adding acid or organic solvent). Analyze the supernatant using reverse-phase HPLC with a C18 column to quantify the decrease in the feruloyl-CoA substrate peak and the increase in the vanillin product peak.

Caption: A typical experimental workflow for studying feruloyl-CoA metabolic pathways.

Conclusion and Future Perspectives

The study of feruloyl-CoA metabolic pathways reveals a fascinating story of molecular evolution, where microbes have developed sophisticated enzymatic machinery to degrade a key component of plant biomass. The core FCS-ECH pathway is a testament to an efficient, modular catalytic strategy. Understanding the evolutionary divergence of these pathways provides a rich toolkit for synthetic biology, enabling the design of novel cell factories for the production of vanillin and other valuable aromatic compounds from renewable resources. Future research will likely focus on the discovery of novel enzymes with superior catalytic properties from unexplored environments, the detailed elucidation of regulatory networks, and the application of advanced protein and metabolic engineering techniques to overcome current limitations in productivity and titer.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. An alkaline active feruloyl-CoA synthetase from soil metagenome as a potential key enzyme for lignin valorization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and Genetic Analyses of Ferulic Acid Catabolism in Pseudomonas sp. Strain HR199 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and genetic analyses of ferulic acid catabolism in Pseudomonas sp. Strain HR199 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of trans-Feruloyl-CoA in Plant Stress and Defense: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of trans-feruloyl-CoA in the plant defense response. As a key intermediate in the phenylpropanoid pathway, this compound is a central precursor to the biosynthesis of lignin and suberin, two essential polymers that fortify plant cell walls against a variety of biotic and abiotic stresses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant biochemistry and the development of novel strategies for enhancing crop resilience.

Executive Summary

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to withstand environmental challenges. A crucial aspect of this defense is the reinforcement of their cell walls, a process in which this compound plays a pivotal role. In response to stresses such as pathogen attack, drought, salinity, and wounding, the phenylpropanoid pathway is activated, leading to an increased metabolic flux towards the synthesis of this compound. This molecule then serves as a substrate for the production of monolignols and ferulic acid esters, which are the building blocks of lignin and suberin, respectively. The deposition of these polymers in the cell wall creates a formidable barrier that impedes pathogen invasion and reduces water loss. This guide details the biosynthesis of this compound, its integration into plant defense signaling pathways, and the analytical methods used to quantify its derivatives.

Biosynthesis of this compound

This compound is synthesized from the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of ferulic acid. The final step in the formation of this compound is the ligation of coenzyme A to ferulic acid, a reaction catalyzed by the enzyme 4-coumarate:CoA ligase (4CL) or a specific feruloyl-CoA synthetase.[1][2] The activity of these enzymes is tightly regulated and often induced by stress signals.

Biosynthesis of this compound and its downstream products in response to stress.

Role in Plant Stress and Defense

The accumulation of this compound and its downstream products is a hallmark of the plant defense response. Both biotic and abiotic stresses trigger the upregulation of genes encoding enzymes of the phenylpropanoid pathway.[3][4][5] This leads to the reinforcement of the cell wall through lignification and suberization, creating a physical barrier against pathogens and environmental stressors.

Lignification

Lignin is a complex aromatic polymer that provides structural integrity to the plant cell wall. During pathogen attack, lignification is often induced at the site of infection, which helps to contain the pathogen and prevent its spread. The monolignols derived from this compound are polymerized into the lignin structure, making the cell wall more resistant to enzymatic degradation by pathogens.

Suberization

Suberin is a hydrophobic polymer composed of a polyaliphatic and a polyphenolic domain. It is deposited in the cell walls of various tissues, including the root endodermis and periderm, where it forms a barrier to water and solute movement. Under drought and salt stress, suberin deposition is enhanced, which helps to reduce water loss and restrict the uptake of toxic ions. Ferulic acid, derived from this compound, is a key component of the polyphenolic domain of suberin and is thought to play a role in linking the suberin polymer to the cell wall.

Quantitative Data on the Role of this compound Derivatives in Plant Stress

While direct quantification of this compound under stress is technically challenging, a substantial body of evidence from transcriptomic and metabolomic studies points to its increased production. The accumulation of its downstream products serves as a strong indicator of the upregulation of this pathway.

| Stress Type | Plant Species | Analyte | Fold Change/Increase | Reference |

| Biotic Stress | ||||

| Fungal Infection (Fusarium oxysporum) | Lilium regale | Ferulic acid | 2.5-fold increase | |

| Abiotic Stress | ||||

| Salinity (100 mM NaCl) | Arabidopsis thaliana | Total suberin | 22% increase | |

| 18:0 ferulate in suberin | Significant increase | |||

| 20:0 and 22:0 coumarates in suberin | Modest increase | |||

| Drought | Arabidopsis thaliana | Root suberin | Increased content | |

| Root suberin-associated waxes | Increased content | |||

| Wounding | Arabidopsis thaliana | Phenylpropanoid pathway genes | Upregulation |

Experimental Protocols

Extraction and Quantification of Acyl-CoA Esters (including this compound) by LC-MS/MS

This protocol is adapted from established methods for the analysis of acyl-CoAs in plant tissues.

a. Experimental Workflow

Workflow for the extraction and quantification of acyl-CoA esters from plant tissue.

b. Detailed Methodology

-

Tissue Homogenization: Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in an extraction buffer, typically containing an organic solvent like isopropanol and an acid (e.g., acetic acid) to inhibit enzymatic degradation.

-

Solid-Phase Extraction (SPE): Centrifuge the homogenate to pellet cellular debris. Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with an aqueous buffer to remove polar impurities. Elute the acyl-CoAs with a solvent mixture of higher organic content.

-

LC-MS/MS Analysis: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis. Separate the acyl-CoAs using a reverse-phase HPLC column with a gradient of mobile phases, typically water and acetonitrile with an ion-pairing agent like formic acid. Detect and quantify the eluted compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound should be established using a pure standard.

Spectrophotometric Assay for Feruloyl-CoA Synthetase Activity

This assay measures the formation of this compound by monitoring the increase in absorbance at 345 nm.

a. Reaction Mixture:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

2.5 mM MgCl₂

-

0.7 mM Ferulic acid

-

2 mM ATP

-

0.4 mM Coenzyme A

-

Plant protein extract

b. Procedure:

-

Prepare the reaction mixture without ATP.

-

Add the plant protein extract to the mixture and incubate at 30°C for a few minutes to equilibrate.

-

Initiate the reaction by adding ATP.

-

Immediately monitor the increase in absorbance at 345 nm using a spectrophotometer. The molar extinction coefficient for feruloyl-CoA at this wavelength is approximately 1.9 x 10⁴ M⁻¹cm⁻¹.

-

Calculate the enzyme activity based on the initial rate of absorbance change.

Analysis of Suberin Monomer Composition by GC-MS

This protocol involves the depolymerization of suberin and subsequent analysis of the resulting monomers.

a. Experimental Workflow

Workflow for the analysis of suberin monomer composition.

b. Detailed Methodology

-

Solvent Extraction: Thoroughly extract the plant material with a series of organic solvents (e.g., chloroform, methanol) to remove unbound lipids and waxes.

-

Depolymerization: Depolymerize the suberin in the remaining plant residue by transesterification using a reagent such as sodium methoxide in methanol. This cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as methyl esters.

-

Extraction of Monomers: After depolymerization, acidify the reaction mixture and extract the suberin monomers into an organic solvent like dichloromethane or hexane.

-

Derivatization: Evaporate the solvent and derivatize the monomers to increase their volatility for gas chromatography. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Analyze the derivatized monomers by gas chromatography-mass spectrometry (GC-MS). Identify the individual monomers based on their retention times and mass spectra by comparison with authentic standards and library data. Quantify the monomers using an internal standard.

Conclusion and Future Directions

This compound is a central hub in the metabolic response of plants to stress. Its role as a precursor to the fortification of cell walls through lignification and suberization is well-established. While direct quantification of this compound remains a challenge, the wealth of transcriptomic and metabolomic data, combined with the detailed analytical protocols presented in this guide, provides a strong foundation for further research in this area. Future studies should focus on the development of more sensitive methods for the in vivo quantification of this compound to gain a more precise understanding of the metabolic flux through the phenylpropanoid pathway under various stress conditions. Such knowledge will be invaluable for the development of crops with enhanced resilience to the challenges of a changing global climate.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 3. Transcriptional Profiling Reveals Novel Interactions between Wounding, Pathogen, Abiotic Stress, and Hormonal Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the HPLC Purification of trans-Feruloyl-CoA from in vitro Reactions

Introduction

trans-Feruloyl-coenzyme A (trans-feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway, serving as a precursor for the biosynthesis of lignin, flavonoids, and other valuable natural products. The in vitro enzymatic synthesis of this compound, typically catalyzed by a this compound synthase (FCS) or a 4-coumarate-CoA ligase (4CL), provides a controlled method for its production for various research and drug development applications. High-purity this compound is essential for enzyme kinetics studies, metabolic engineering, and the synthesis of novel bioactive compounds.

This application note provides a detailed protocol for the purification of this compound from an in vitro enzymatic reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology ensures the efficient separation of the product from substrates and byproducts, including ferulic acid, coenzyme A (CoASH), and adenosine triphosphate (ATP).

Data Presentation

The following table summarizes typical quantitative data for the enzymatic synthesis and HPLC purification of this compound.

| Parameter | Value | Reference |

| Enzymatic Reaction | ||

| Enzyme | This compound Synthase (FCS) or 4-Coumarate-CoA Ligase (4CL) | [1][2] |

| Substrates | Ferulic Acid, Coenzyme A, ATP | [1] |

| Reaction pH | 7.5 | [3] |

| Reaction Temperature | 30°C | [3] |

| Incubation Time | 16 hours | |

| Conversion Yield | 15-20% | |

| HPLC Purification | ||

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | |

| Mobile Phase B | Acetonitrile | |

| Gradient | 5% to 50% B over 15 minutes | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 254 nm (for CoA moiety) and 320 nm (for feruloyl moiety) | |

| Expected Purity | >95% | - |

| Expected Recovery | >80% | - |

Experimental Protocols

in vitro Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound using a purified CoA ligase.

Materials:

-

Purified this compound synthase (FCS) or 4-coumarate-CoA ligase (4CL)

-

Ferulic acid

-

Coenzyme A (CoASH)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Reaction tubes

-

Incubator or water bath at 30°C

Procedure:

-

Prepare the reaction mixture in a total volume of 1 mL. The final concentrations of the components should be:

-

Ferulic acid: 1 mM

-

Coenzyme A: 1.5 mM

-

ATP: 6.25 mM

-

MgCl₂: 5 mM

-

Enzyme: 10 µM

-

Tris-HCl (pH 7.5): 100 mM

-

-

Initiate the reaction by adding the enzyme to the mixture.

-

Incubate the reaction at 30°C for 16 hours.

-

Monitor the reaction progress by taking small aliquots at different time points and analyzing them by analytical HPLC.

Sample Preparation for HPLC Purification

This protocol details the preparation of the in vitro reaction mixture for HPLC injection.

Materials:

-

Methanol (HPLC grade)

-

Perchloric acid (optional)

-

Potassium carbonate (optional)

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

HPLC vials

Procedure:

-

Reaction Quenching and Protein Precipitation:

-

Method 1 (Methanol): Stop the reaction by adding an equal volume of ice-cold methanol.

-

Method 2 (Perchloric Acid): Alternatively, add cold 4 M perchloric acid to a final concentration of 0.1 M to precipitate the enzyme.

-

-

Centrifugation:

-

Vortex the mixture and incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Neutralization (if using perchloric acid):

-

Carefully transfer the supernatant to a new tube.

-

Adjust the pH to ~7.0 by adding a small volume of 3.5 M K₂CO₃.

-

Incubate on ice for 10-15 minutes to precipitate potassium perchlorate.

-

Centrifuge again at 10,000 x g for 10 minutes at 4°C.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

-

The sample is now ready for HPLC purification.

HPLC Purification of this compound

This protocol describes the preparative or semi-preparative HPLC method for isolating this compound.

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or diode-array detector.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm for semi-preparative).

-

Mobile Phase A: Water with 0.1% phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 4 mL/min (for a 10 mm ID column, adjust accordingly for other column dimensions).

-

Column Temperature: 30°C.

-

Detection: Monitor at 254 nm for the CoA moiety and 320 nm for the feruloyl moiety.

-

Injection Volume: Dependent on the column size and sample concentration.

Gradient Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 15 | 50 | 50 |

| 17 | 5 | 95 |

| 19 | 5 | 95 |

| 20 | 95 | 5 |

| 25 | 95 | 5 |

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the gradient program as described in the table above.

-

Collect fractions corresponding to the this compound peak. The expected elution order is ATP, CoASH, ferulic acid, and then this compound, based on increasing hydrophobicity.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions.

-

Lyophilize the pooled fractions to remove the mobile phase and obtain the purified this compound.

-

Store the purified product at -80°C.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Enzymatic synthesis of this compound.

References

Application Note: Quantification of trans-Feruloyl-CoA in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Feruloyl-Coenzyme A (trans-Feruloyl-CoA) is a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignin, flavonoids, and hydroxycinnamic acid amides, which are crucial for plant development, defense against pathogens, and structural integrity.[1][2][3][4][5] The quantification of this compound in plant extracts is essential for understanding the metabolic flux through the phenylpropanoid pathway and for engineering plants with modified cell wall composition or enhanced production of valuable bioactive compounds. This application note provides detailed protocols for the extraction and quantification of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Significance of this compound